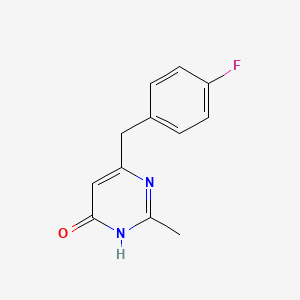

6-(4-Fluorobenzyl)-2-methylpyrimidin-4-ol

Description

Properties

IUPAC Name |

4-[(4-fluorophenyl)methyl]-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c1-8-14-11(7-12(16)15-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYZQFDBBHLMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with enzymes such as beta-secretase 1 and Trypsin-1. These enzymes play crucial roles in various biological processes, including protein degradation and signal transduction.

Mode of Action

It’s plausible that the compound interacts with its targets through non-covalent interactions, leading to changes in the conformation and activity of the target proteins.

Biochemical Pathways

Based on the potential targets, it could be involved in pathways related to protein degradation and signal transduction.

Pharmacokinetics

Similar compounds have shown variable absorption and distribution profiles, with metabolism often involving enzymatic transformations.

Result of Action

Based on its potential targets, it could influence protein degradation and signal transduction processes, potentially altering cellular functions.

Action Environment

The action of 6-(4-Fluorobenzyl)-2-methylpyrimidin-4-ol could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability and efficacy could be affected by these factors.

Biological Activity

6-(4-Fluorobenzyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by the presence of a fluorobenzyl group, may exhibit various pharmacological effects, including anti-inflammatory and anticancer properties. This article reviews the existing literature on the biological activity of this compound, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2091698-70-1 |

| Molecular Formula | C12H12FN3O |

| Molecular Weight | 233.24 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that it may inhibit certain enzymes or receptors involved in inflammatory processes and cancer progression. For example, it has been noted to affect pathways involving cyclooxygenase (COX) and tumor necrosis factor-alpha (TNF-α), which are crucial in inflammation and cancer biology.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

Case Study:

In a study evaluating a series of pyrimidine derivatives, compounds similar to this compound showed significant anticancer activity against human histocytic lymphoma cell lines (U937). The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been examined. It has been shown to reduce levels of inflammatory mediators such as prostaglandins and cytokines.

Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | U937 (Human Lymphoma) | 10.5 | |

| Anti-inflammatory | RAW 264.7 (Macrophages) | 15.0 |

Structure-Activity Relationship (SAR)

The presence of the fluorobenzyl moiety is crucial for enhancing the biological activity of pyrimidine derivatives. The fluorine atom is believed to increase lipophilicity and improve binding affinity to target proteins.

Key Findings:

- Hydrophobic Interactions: The fluorobenzyl group enhances hydrophobic interactions with target sites.

- Electron-Withdrawing Effect: The fluorine atom may stabilize transition states during enzymatic interactions.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the benzyl or phenyl group significantly alter physicochemical and biological properties.

Key Observations :

Variations in the Pyrimidine Core Substituents

Modifications at the 2- and 6-positions of the pyrimidine ring influence electronic properties and reactivity.

Preparation Methods

Condensation and Cyclization Approach

- Starting from 2-methylpyrimidin-4-ol or its derivatives, the 4-fluorobenzyl group can be introduced via benzylation.

- The benzylation typically involves the reaction of 2-methylpyrimidin-4-ol with 4-fluorobenzyl halides (e.g., 4-fluorobenzyl chloride or bromide) under basic conditions.

- Bases such as potassium carbonate or sodium hydride are used to deprotonate the hydroxyl group, facilitating nucleophilic substitution on the benzyl halide.

- The reaction is typically carried out in polar aprotic solvents like DMF or DMSO at moderate temperatures (50–100 °C).

This approach benefits from relatively mild conditions and straightforward purification.

Multi-step Synthesis Involving Nitration and Reduction

- Literature on related fluorobenzylated heterocycles shows nitration of fluorophenols followed by substitution with amines or piperazines.

- Although this is more common in benzoxazole derivatives, similar strategies can be adapted for pyrimidine analogs.

- Mild nitration conditions are preferred to avoid over-nitration and decomposition.

- Subsequent reduction and cyclization steps yield the desired substituted pyrimidine.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|

| Benzylation of 2-methylpyrimidin-4-ol | 4-Fluorobenzyl chloride, K2CO3, DMF, 50–100 °C | Mild conditions, straightforward | Requires pure starting pyrimidin-4-ol | 60–85 |

| S_NAr substitution | Halogenated pyrimidine intermediate, 4-fluorobenzylamine, polar solvent, 80–120 °C | Regioselective, good for electron-deficient rings | Requires halogenated intermediate | 50–75 |

| Multi-step nitration and reduction | Fluorophenol nitration, amine substitution, cyclization | Allows introduction of multiple substituents | Longer synthesis, sensitive conditions | 40–70 |

Research Findings and Optimization Notes

- Temperature control is critical in these syntheses. For example, heating above certain thresholds can lead to decomposition or side reactions, as observed in related pyrimidine systems.

- Solvent choice affects reaction rates and selectivity. Polar aprotic solvents facilitate nucleophilic substitutions effectively.

- Slow addition of reagents can improve yields by minimizing side reactions, especially in alkylation steps.

- Microwave-assisted synthesis has been reported to enhance reaction rates and yields in pyrimidine chemistry, though specific data for this compound are limited.

- Avoiding harsh acidic or basic conditions helps preserve sensitive functional groups like the fluorobenzyl moiety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.